2-Bromo-5-fluoroanisole
Overview
Description
Synthesis Analysis
The synthesis of halogenated anisoles like 2-Bromo-5-fluoroanisole can be inferred from the methodologies described in the papers. For instance, the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a microreaction system suggests that a similar approach could be applied to synthesize 2-Bromo-5-fluoroanisole with high selectivity and efficiency . The use of a modular microreaction system could potentially offer precise control over the reaction conditions, minimizing byproducts and improving the yield of the desired product.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-5-fluoroanisole is not explicitly analyzed in the papers, the presence of bromo and fluoro substituents on an aromatic ring typically influences the electronic distribution and reactivity of the molecule. The electron-withdrawing effects of the fluorine atom and the relatively bulky bromine atom can affect the molecule's reactivity and interaction with other chemical species.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromo- and fluoro-substituted aromatic compounds. For example, the visible light-promoted fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst indicates that bromo-substituted phenols can participate in electron donor-acceptor (EDA) complex formation and subsequent reactions . This suggests that 2-Bromo-5-fluoroanisole could also engage in similar EDA complex-mediated reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoroanisole can be partially deduced from the properties of related compounds discussed in the papers. The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the influence of halogen substituents on the reactivity of aromatic compounds, which is likely to be relevant to 2-Bromo-5-fluoroanisole as well . The selective reactivity observed in these compounds suggests that 2-Bromo-5-fluoroanisole may exhibit similar selectivity in its reactions, influenced by the positions of the bromo and fluoro substituents on the anisole ring.
Scientific Research Applications
“2-Bromo-5-fluoroanisole” is a type of methoxybenzene and is often used in the synthesis of other chemicals . Here are some potential applications based on its chemical properties:
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Organic Synthesis
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Pharmaceutical Research
“2-Bromo-5-fluoroanisole” is a type of methoxybenzene and is often used in the synthesis of other chemicals . Here are some potential applications based on its chemical properties:
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Organic Synthesis
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Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXKRGMSUHYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426943 | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoroanisole | |
CAS RN |
450-88-4 | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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